Homoarbutin

Descripción general

Descripción

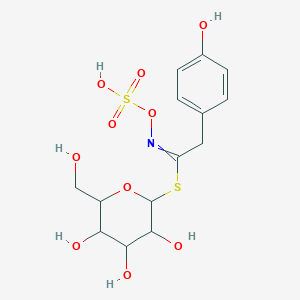

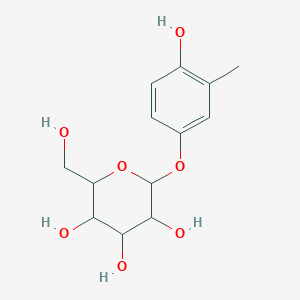

Homoarbutin is a natural product that can be found in certain plant species . It is a β-glucoside derived from hydroquinone .

Synthesis Analysis

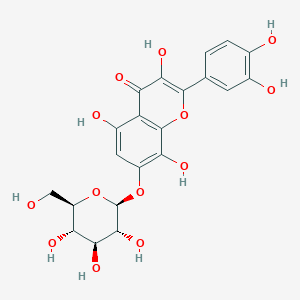

Homoarbutin can be synthesized from acetobromglucose and Hydroquinone . In a study, the compounds folic acid, scutellarin, and homoarbutin were selected as top hits in virtual screening .

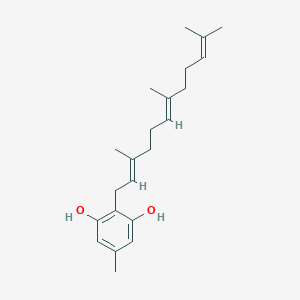

Molecular Structure Analysis

Homoarbutin is a hydroquinone glycoside . The three-dimensional structure was predicted, and the compounds folic acid, scutellarin, and homoarbutin were selected as top hits in virtual screening .

Chemical Reactions Analysis

Homoarbutin is involved in various chemical reactions. For instance, it was observed to bind in the active site of LdDOHH stabilizing the structure by making hydrogen bonds in the active site .

Aplicaciones Científicas De Investigación

Depigmentation Agent

Arbutin has been studied for its potential as a depigmentation agent. It inhibits tyrosinase in melanocytes within a non-toxic concentration range, which can suppress melanin production and thus has skin-whitening effects .

Antioxidant Properties

Research has also looked into Arbutin’s effects on bone metabolism under oxidative stress conditions, suggesting potential antioxidant properties .

Mecanismo De Acción

- Homoarbutin (also known as β-arbutin) is a phenolic glycoside found in the whole plants of Pyrola japonica . Its primary target is the enzyme tyrosinase (E.C.1.14.18.1), which plays a crucial role in melanin synthesis within human skin cells.

- By inhibiting tyrosinase, Homoarbutin reduces the availability of dopaquinone, which subsequently limits melanin production. This de-pigmenting action leads to a reduction in hyperpigmentation .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

When handling Homoarbutin, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

2-(hydroxymethyl)-6-(4-hydroxy-3-methylphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c1-6-4-7(2-3-8(6)15)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSHDSMGFVANCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10315031 | |

| Record name | HOMOARBUTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Homoarbutin | |

CAS RN |

25712-94-1 | |

| Record name | HOMOARBUTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HOMOARBUTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

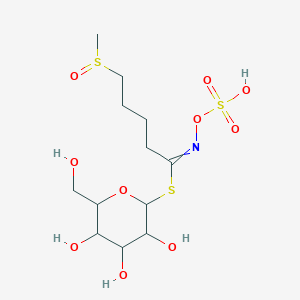

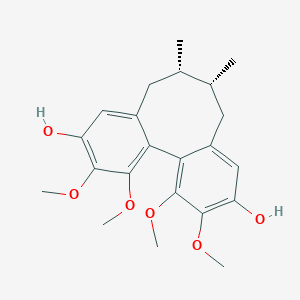

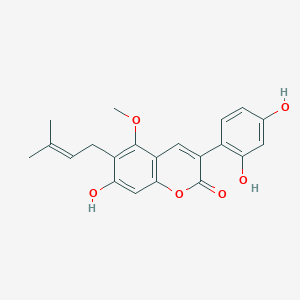

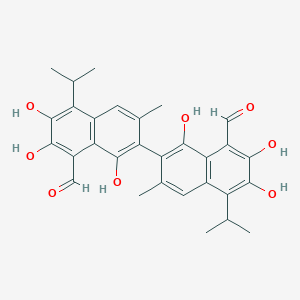

Feasible Synthetic Routes

Q & A

Q1: What is homoarbutin and where is it found?

A1: Homoarbutin, also known as 4-hydroxyphenyl-β-D-glucopyranoside, is a naturally occurring phenolic glycoside primarily found in plants belonging to the Ericaceae family, such as Pyrola species. [, , , , ] It is structurally similar to arbutin, a well-known skin-lightening agent, but with an additional methyl group.

Q2: How is homoarbutin quantified in plant material?

A2: Several analytical methods have been employed to determine the homoarbutin content in different plant species. These include thin layer chromatography coupled with densitometry (TLCS) [] and high performance liquid chromatography (HPLC). [] These methods offer sensitivity, specificity, and accuracy in quantifying homoarbutin.

Q3: What novel compounds related to homoarbutin have been discovered in Pyrola species?

A5: Research has led to the isolation of novel phenolic glycoside dimers and trimers derived from homoarbutin in Pyrola rotundifolia. [] One such example is pyrolaside B, a trimer exhibiting significant antimicrobial activity against Staphylococcus aureus and Micrococcus luteus. [] These discoveries highlight the potential of Pyrola species as sources of new bioactive compounds.

Q4: Does homoarbutin demonstrate any inhibitory activity against parasites?

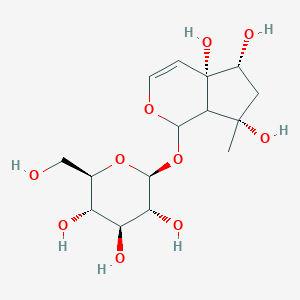

A6: While not directly addressed in the provided research on homoarbutin, a study focusing on Leishmania donovani identified homoarbutin as a potential inhibitor of deoxyhypusine hydroxylase (DOHH). [] LdDOHH is crucial for the synthesis of hypusine, an amino acid essential for the function of eukaryotic translation factor 5A (eIF5A) in Leishmania parasites. [] This finding suggests that homoarbutin could potentially disrupt protein synthesis in these parasites, warranting further investigation into its anti-parasitic properties.

Q5: Are there any known structural analogs of homoarbutin with biological activity?

A7: Yes, the provided research highlights the presence of isohomoarbutin in Pyrola rotundifolia. [] Additionally, Pyrola japonica contains several structural analogs of homoarbutin, including a 2-beta-D-glucopyranosyloxy-5-hydroxyphenylacetic acid methyl ester and a 2,7-dimethyl-1,4-dihydronaphthalene-5,8-diol 5-O-beta-D-xylopyranosyl(1-->6)-beta-D-glucopyranoside. [] The structural similarities and variations between these analogs and homoarbutin could provide valuable insights into structure-activity relationships and guide the development of novel bioactive compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.